molecular formula C13H11Cl2F3N4O B3002796 1-(3,4-dichlorophenyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea CAS No. 1448060-54-5

1-(3,4-dichlorophenyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea

Cat. No.: B3002796
CAS No.: 1448060-54-5
M. Wt: 367.15
InChI Key: SCEJYIUWUURFRY-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea is a synthetic small molecule that incorporates a pyrazolyl-urea scaffold, a structure recognized as a privileged and interesting framework in medicinal chemistry . Compounds featuring a urea function linked to a pyrazole nucleus demonstrate a wide spectrum of potential biological activities, making them valuable tools for pharmaceutical and biochemical research . The urea moiety is a favorable hydrogen bond donor and acceptor, enabling strong interactions with various biological protein targets . The integration of the 3-(trifluoromethyl)pyrazole group is a common strategy in drug design, as fluorination can significantly influence a compound's potency, metabolic stability, and lipophilicity . Similarly, the dichlorophenyl substituent is a feature found in other bioactive molecules, contributing to the compound's overall research profile . Pyrazolyl-ureas have been investigated as inhibitors for several intracellular targets, including various protein kinases such as Src and p38-MAPK, and have shown potential in areas like anticancer and anti-inflammatory research . Furthermore, urea-based compounds are known to act as potent inhibitors of enzymes like soluble epoxide hydrolase (sEH), which is a key target in metabolic and inflammatory pathways . This combination of features makes this compound a promising candidate for probing kinase function, enzyme inhibition, and other cell signaling pathways in a research setting. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2F3N4O/c14-9-2-1-8(7-10(9)15)20-12(23)19-4-6-22-5-3-11(21-22)13(16,17)18/h1-3,5,7H,4,6H2,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCEJYIUWUURFRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NCCN2C=CC(=N2)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-Dichlorophenyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound.

Chemical Structure and Properties

The compound has a complex structure characterized by a urea moiety linked to a pyrazole ring, which is known for its diverse biological activities. The molecular formula is C13H12Cl2F3N5OC_{13}H_{12}Cl_2F_3N_5O, and it exhibits significant hydrophobic characteristics due to the presence of the trifluoromethyl group and dichlorophenyl substituents.

PropertyValue
Molecular FormulaC₁₃H₁₂Cl₂F₃N₅O
Molecular Weight360.17 g/mol
LogP2.886
Melting PointNot Available

Antimicrobial Properties

Research indicates that derivatives of pyrazole compounds, including those similar to 1-(3,4-dichlorophenyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea, exhibit significant antibacterial activity. For instance, compounds with similar structures have shown low minimum inhibitory concentrations (MICs) against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . In particular, studies have reported MIC values as low as 0.783.125μg/mL0.78-3.125\,\mu g/mL for trifluoromethyl-substituted derivatives .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly regarding its interaction with human carbonic anhydrase (hCA). Pyrazolyl-ureas have been identified as effective inhibitors of hCA II, which plays a crucial role in physiological processes such as pH regulation and fluid secretion . The binding affinity and selectivity of these compounds are influenced by their structural features, with modifications leading to enhanced potency.

Study on Antibacterial Activity

A study focused on the antibacterial effects of various pyrazole derivatives demonstrated that those containing halogen substituents exhibited stronger activity against Gram-positive bacteria. The presence of trifluoromethyl groups was critical for enhancing antimicrobial efficacy . For example:

  • Compound A : MIC = 0.78μg/mL0.78\,\mu g/mL
  • Compound B : MIC = 1.5μg/mL1.5\,\mu g/mL

These findings suggest that the incorporation of specific functional groups can significantly impact the biological activity of pyrazole-based compounds.

In Vivo Studies

In vivo studies have shown that pyrazole derivatives can modulate inflammatory responses in animal models. For instance, a derivative similar to 1-(3,4-dichlorophenyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea demonstrated a reduction in pro-inflammatory cytokines in LPS-stimulated macrophages . This suggests potential therapeutic applications in treating inflammatory diseases.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as an active pharmaceutical ingredient (API) due to its ability to interact with specific biological targets. Research indicates that derivatives of pyrazole compounds often exhibit anti-inflammatory and analgesic properties. The incorporation of a trifluoromethyl group enhances metabolic stability and bioactivity, making it a candidate for further drug development.

Case Study:
A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of pyrazole derivatives, including urea-based compounds. The results indicated that modifications to the pyrazole structure could lead to enhanced activity against certain cancer cell lines, suggesting potential therapeutic applications in oncology .

Agrochemistry

In agrochemical research, compounds similar to 1-(3,4-dichlorophenyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea have been investigated for their herbicidal properties. The presence of the dichlorophenyl group is known to impart herbicidal activity, making it useful for developing new herbicides that target specific weed species without affecting crops.

Data Table: Herbicidal Activity of Related Compounds

Compound NameActive IngredientTarget WeedsApplication Rate
Compound A1-(3,4-dichlorophenyl)-2-methyl-5-trifluoromethyl-pyrazoleCommon Lambsquarters0.5 kg/ha
Compound B5-(3,4-Dichlorophenyl)-3-trifluoromethyl-1H-pyrazoleCrabgrass0.75 kg/ha

Material Science

The compound's structural properties make it suitable for applications in materials science, particularly in the development of polymers and coatings with enhanced thermal stability and chemical resistance. The incorporation of fluorinated groups often leads to materials with lower surface energy, making them useful in anti-fogging and anti-sticking applications.

Research Insight:
A recent study examined the use of fluorinated pyrazole derivatives in creating advanced polymer composites. The findings suggested that these materials exhibited superior mechanical properties and resistance to environmental degradation compared to traditional polymers .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Halogen vs. The trifluoromethyl group increases lipophilicity, while chlorines enhance electron-withdrawing properties. Positional Isomerism: The target compound (11g) with 3,4-dichloro substitution differs from 11b (3,5-dichloro) in steric and electronic profiles. The 3,4-dichloro configuration may favor asymmetric interactions in biological systems compared to the symmetrical 3,5-dichloro derivative.

The target compound’s yield (87.5%) is comparable to analogs, suggesting robust synthetic methodology .

Molecular Weight Trends :

  • The addition of trifluoromethyl or multiple chlorine atoms increases molecular weight incrementally. For example, 11m (3,5-di(trifluoromethyl)phenyl) has the highest m/z (602.2), while simpler phenyl derivatives (e.g., 11i, m/z: 466.2) are lighter.

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity and stability?

The compound contains a urea core linked to a 3,4-dichlorophenyl group and a trifluoromethyl-substituted pyrazole moiety. The electron-withdrawing chlorine atoms on the phenyl ring enhance electrophilicity, while the trifluoromethyl group increases lipophilicity and metabolic stability. Stability studies should assess hydrolysis susceptibility of the urea bond under varying pH and solvent conditions (e.g., aqueous buffers, organic solvents) .

Q. Methodological Approach :

  • Use single-crystal X-ray diffraction (as in ) to confirm stereochemistry.
  • Perform density functional theory (DFT) calculations to predict reactive sites.
  • Monitor degradation via HPLC under controlled conditions (e.g., 25–60°C, pH 3–9) .

Q. What analytical techniques are most suitable for characterizing this compound and its metabolites?

Recommended Techniques :

TechniqueApplicationReference
NMR Confirm molecular structure and purity
HPLC-MS Quantify parent compound and degradation products
X-ray Crystallography Resolve 3D conformation of crystalline forms

Data Contradictions : Discrepancies in NMR spectra (e.g., unexpected splitting) may arise from rotational barriers in the urea moiety. Use variable-temperature NMR to resolve .

Q. How can structure-activity relationships (SAR) be explored for this compound?

Replace substituents systematically:

  • 3,4-Dichlorophenyl : Test analogs with mono-chloro or fluorinated variants.
  • Trifluoromethyl Pyrazole : Compare with methyl or hydrogen substituents.

Q. Experimental Design :

  • Synthesize analogs via isocyanate-amine coupling (see for methodology).
  • Screen for bioactivity (e.g., pesticide efficacy) using in vitro enzyme inhibition assays (e.g., acetylcholinesterase) and in vivo models .

Advanced Research Questions

Q. What is the environmental fate of this compound, and how can its persistence be modeled?

Key Pathways :

  • Photodegradation : Expose to UV light (254–365 nm) in aqueous/organic media; monitor via LC-MS.
  • Biotic Transformation : Use soil microcosms to study microbial degradation ().

Q. Methodology :

  • Apply OECD Guideline 307 for aerobic soil degradation studies.
  • Quantify half-life (t1/2) under varying conditions (pH, temperature, organic matter) .

Q. How should contradictory data on bioactivity or toxicity be resolved?

Case Example : If in vitro assays show high potency but in vivo trials lack efficacy:

  • Hypothesis : Poor bioavailability due to low solubility.
  • Testing : Measure logP (octanol-water partition coefficient) and solubility in biorelevant media (e.g., FaSSIF/FeSSIF).
  • Mitigation : Formulate with cyclodextrins or lipid-based carriers .

Q. What experimental designs are optimal for studying synergistic effects with other agrochemicals?

Factorial Design :

  • Combine with triazole fungicides (e.g., triadimefon, ) at sublethal doses.
  • Evaluate synergy via Bliss Independence or Loewe Additivity models.
  • Include controls for antagonism (e.g., CYP450 inhibitors) .

Q. How can molecular interactions (e.g., target binding) be elucidated?

Techniques :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics to putative targets.
  • Molecular Docking : Use PyMOL or AutoDock to model interactions with enzyme active sites (e.g., cytochrome P450).
  • Cryo-EM : Resolve complexes with large biomolecules (e.g., membrane receptors) .

Q. What strategies address discrepancies in toxicity profiles across species?

Case Study : If toxic to aquatic organisms but not mammals:

  • Mechanistic Analysis : Compare metabolic pathways (e.g., CYP450 isoforms in fish vs. rodents).
  • Omics Approaches : Conduct RNA-seq to identify differentially expressed genes in exposed models .

Q. How can regulatory requirements for environmental risk assessment be integrated into experimental workflows?

Compliance Steps :

Tier 1 Testing : Acute toxicity (Daphnia magna, algae) per EPA guidelines.

Tier 2 : Chronic exposure studies (e.g., 21-day fish embryo assay).

Modeling : Use ECOSAR to predict ecotoxicity endpoints .

Q. What computational tools predict metabolic pathways and potential toxic metabolites?

Tools :

  • Meteor Nexus : Predict Phase I/II metabolism.
  • LAZAR (Lazy Structure-Activity Relationships): Assess mutagenicity.
  • Validate predictions with in vitro microsomal assays (e.g., human liver microsomes) .

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